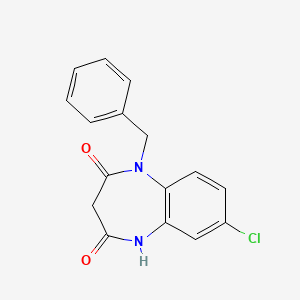
2-(Methylselanyl)tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylselanyl)tridecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is an essential micronutrient for mammals, including humans, and plays a crucial role in various biological processes . The unique properties of organoselenium compounds make them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)tridecane can be achieved through several methods. One common approach involves the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran. This reaction produces this compound along with some byproducts . Another method involves the addition of hydrogen to 13-bromo-2-methyldecan-2-ol, catalyzed by Raney nickel, to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylselanyl)tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by reagents such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce various alkylselenides.
Wissenschaftliche Forschungsanwendungen
2-(Methylselanyl)tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Methylselanyl)tridecane involves its interaction with molecular targets and pathways within biological systems. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage . The compound may also interact with other cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyltridecane: An isomer of 2-(Methylselanyl)tridecane, differing in the absence of selenium.
2-(Methylthio)tridecane: Similar structure but contains sulfur instead of selenium.
2-(Methylselanyl)undecane: A shorter-chain analog with similar properties.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct chemical and biological properties. Selenium’s role in biological systems and its potential therapeutic benefits make this compound particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
61539-72-8 |
|---|---|
Molekularformel |
C14H30Se |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
2-methylselanyltridecane |
InChI |
InChI=1S/C14H30Se/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
LRZHXZMYBYYFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


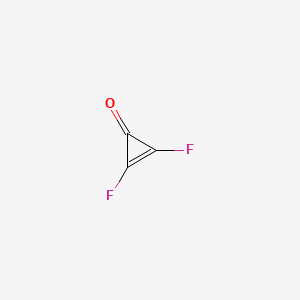
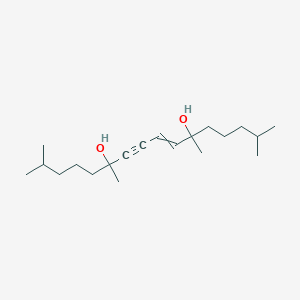
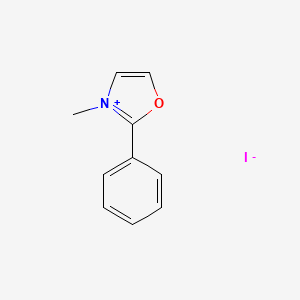
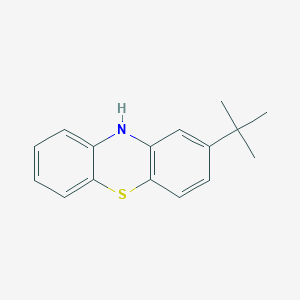
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
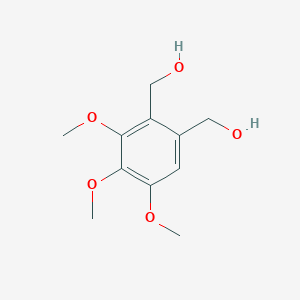
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
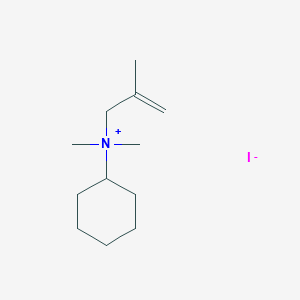
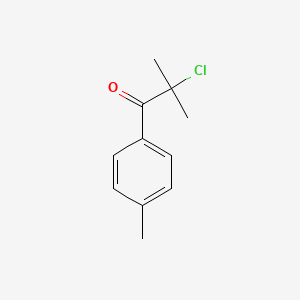
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
